Superior hMAO-B Affinity and Selectivity of 3g Derivative Compared to Clinical Standard Selegiline
The 3g derivative of the 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole scaffold demonstrated greater affinity for human monoamine oxidase B (hMAO-B) than the clinically used selective inhibitor selegiline, coupled with a high selectivity index (SI) of 145 over hMAO-A [1]. This indicates that compounds built on this core scaffold can achieve superior target engagement compared to an established therapeutic agent.
| Evidence Dimension | hMAO-B inhibitory affinity and selectivity |
|---|---|
| Target Compound Data | Derivative 3g: Greater hMAO-B affinity than selegiline; Selectivity Index (SI) = 145 |
| Comparator Or Baseline | Selegiline: Baseline affinity; known selective hMAO-B inhibitor |
| Quantified Difference | Greater affinity (qualitative); SI = 145 |
| Conditions | In vitro enzymatic assay against recombinant human MAO-A and MAO-B isoforms |
Why This Matters
This head-to-head comparison demonstrates that the 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole core can yield derivatives with enhanced potency and selectivity over a clinical benchmark, validating its value in drug discovery programs for neurodegenerative diseases.
- [1] Fioravanti, R., et al. (2013). Design, synthesis, and in vitro hMAO-B inhibitory evaluation of some 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazoles. Bioorganic & Medicinal Chemistry Letters, 23(18), 5128-5130. View Source
